N-(2-(dimethylamino)ethyl)-2-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride
CAS No.: 1216376-31-6
Cat. No.: VC5494967
Molecular Formula: C19H21ClN4O3S2
Molecular Weight: 452.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216376-31-6 |
|---|---|
| Molecular Formula | C19H21ClN4O3S2 |
| Molecular Weight | 452.97 |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-2-methylsulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C19H20N4O3S2.ClH/c1-21(2)10-11-22(18(24)14-6-4-5-7-16(14)27-3)19-20-15-9-8-13(23(25)26)12-17(15)28-19;/h4-9,12H,10-11H2,1-3H3;1H |
| Standard InChI Key | ORWLTBKTOUXKMC-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3SC.Cl |
Introduction
Structural Characteristics and Molecular Properties
The compound belongs to the benzothiazole class, featuring a nitro-substituted benzo[d]thiazol-2-yl group linked to a benzamide scaffold. Key structural elements include:
-
Benzothiazole Moiety: The 6-nitrobenzo[d]thiazol-2-yl group contributes aromaticity and electron-withdrawing characteristics due to the nitro (-NO₂) substituent.
-
Dimethylaminoethyl Chain: The N-(2-(dimethylamino)ethyl) group introduces basicity and potential for hydrogen bonding, which may influence solubility and target interactions .
-
Methylthio Substituent: A methylthio (-SMe) group at the 2-position of the benzamide ring enhances lipophilicity and may participate in hydrophobic interactions.
Molecular Formula: C₁₉H₂₁ClN₄O₃S₂
Molecular Weight: 452.97 g/mol.
IUPAC Name: N-[2-(Dimethylamino)ethyl]-2-methylsulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide hydrochloride.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| CAS Number | 1216376-31-6 | |
| Solubility | Not fully characterized | |
| Melting Point | Unreported | — |
| Stability | Sensitive to pH and temperature |
Synthetic Pathways and Optimization
While explicit synthetic protocols remain undisclosed in public literature, analogous benzothiazole derivatives suggest a multi-step route involving:
-
Benzothiazole Formation: Condensation of 2-amino-6-nitrothiophenol with a carboxylic acid derivative under oxidative conditions.
-
Amide Coupling: Reaction of the benzothiazole intermediate with 2-(dimethylamino)ethylamine using coupling agents like HATU or EDC.
-
Hydrochloride Salt Formation: Treatment with hydrochloric acid to improve stability and solubility .
Critical challenges include controlling regioselectivity during benzothiazole synthesis and minimizing side reactions from the nitro group. Purification likely involves column chromatography and recrystallization, with yields dependent on reaction conditions.
Chemical Reactivity and Stability
The compound’s reactivity is governed by its functional groups:
-
Nitro Group: Prone to reduction under acidic or reductive conditions, potentially forming amine derivatives.
-
Dimethylaminoethyl Chain: Acts as a weak base, capable of protonation in acidic environments, which may alter solubility .
-
Methylthio Group: Susceptible to oxidation, forming sulfoxide or sulfone derivatives.
Stability Considerations:
-
Degradation risks under high temperatures or prolonged UV exposure due to the nitro and thioether groups.
-
pH-dependent stability, with optimal storage likely in inert, anhydrous conditions.
| Target Class | Hypothesized Interaction | Rationale |
|---|---|---|
| Enzymes | Topoisomerase II inhibition | Nitro group intercalation |
| Receptors | Serotonin receptor modulation | Amine group basicity |
| Microbial Proteins | Cell wall synthesis disruption | Benzothiazole hydrophobicity |
Analytical Characterization Techniques
Confirming the compound’s structure and purity requires advanced analytical methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify proton environments and carbon frameworks.
-
Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
-
X-ray Crystallography: Resolves three-dimensional conformation and intermolecular interactions.
Challenges and Future Directions
-
Synthesis Optimization: Developing scalable, high-yield routes with minimal byproducts.
-
Solubility Profiling: Addressing limited aqueous solubility through salt forms or prodrug strategies .
-
Biological Screening: Systematic in vitro and in vivo studies to validate antimicrobial, anticancer, and neurological activities.
-
Toxicological Assessment: Evaluating acute and chronic toxicity profiles for therapeutic viability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume